molecular formula C14H18OSi B12583398 1-Naphthalenemethanol, 2-(trimethylsilyl)- CAS No. 648894-97-7

1-Naphthalenemethanol, 2-(trimethylsilyl)-

Katalognummer: B12583398
CAS-Nummer: 648894-97-7
Molekulargewicht: 230.38 g/mol
InChI-Schlüssel: LINWPJWHPKQWOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Naphthalenemethanol, 2-(trimethylsilyl)- is an organic compound with the molecular formula C14H18OSi It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a trimethylsilyl group attached to the methanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthalenemethanol, 2-(trimethylsilyl)- typically involves the reaction of 1-naphthalenemethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

1-Naphthalenemethanol+Trimethylsilyl chloride1-Naphthalenemethanol, 2-(trimethylsilyl)-+Hydrochloric acid\text{1-Naphthalenemethanol} + \text{Trimethylsilyl chloride} \rightarrow \text{1-Naphthalenemethanol, 2-(trimethylsilyl)-} + \text{Hydrochloric acid} 1-Naphthalenemethanol+Trimethylsilyl chloride→1-Naphthalenemethanol, 2-(trimethylsilyl)-+Hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents and bases, would apply to large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

1-Naphthalenemethanol, 2-(trimethylsilyl)- can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-naphthaldehyde.

    Reduction: Formation of 1-naphthalenemethane.

    Substitution: Formation of various substituted naphthalenemethanol derivatives.

Wissenschaftliche Forschungsanwendungen

1-Naphthalenemethanol, 2-(trimethylsilyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Naphthalenemethanol, 2-(trimethylsilyl)- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Naphthalenemethanol: Lacks the trimethylsilyl group, making it less lipophilic.

    2-Naphthalenemethanol: Similar structure but with the hydroxyl group at a different position.

    1-Naphthalenemethanol, α-[2-(trimethylsilyl)ethynyl]-: Features an ethynyl group in addition to the trimethylsilyl group.

Uniqueness

1-Naphthalenemethanol, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it useful in various applications where these properties are desirable.

Eigenschaften

CAS-Nummer

648894-97-7

Molekularformel

C14H18OSi

Molekulargewicht

230.38 g/mol

IUPAC-Name

(2-trimethylsilylnaphthalen-1-yl)methanol

InChI

InChI=1S/C14H18OSi/c1-16(2,3)14-9-8-11-6-4-5-7-12(11)13(14)10-15/h4-9,15H,10H2,1-3H3

InChI-Schlüssel

LINWPJWHPKQWOS-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C1=C(C2=CC=CC=C2C=C1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.